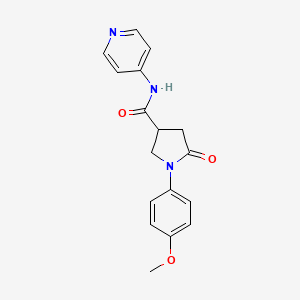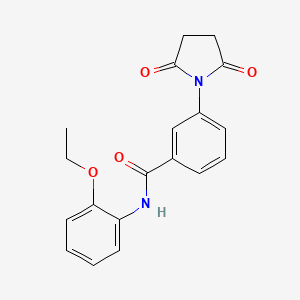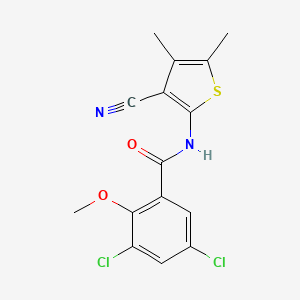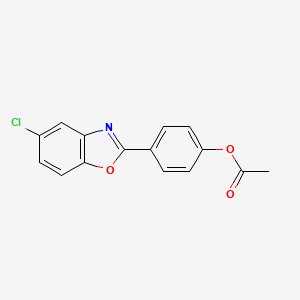![molecular formula C24H22N2O3 B4404540 3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4404540.png)
3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone
Übersicht
Beschreibung
3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to have a positive effect on cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone is its versatility. It can be easily modified to produce derivatives with different properties and activities. In addition, it has a relatively simple synthesis method and can be produced in large quantities. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone. One area of interest is the development of new derivatives with enhanced therapeutic properties. Another area of interest is the investigation of the compound's potential as a scaffold for the development of new drugs. Furthermore, the mechanism of action of the compound needs to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to investigate the compound's safety and efficacy in human trials.
Conclusion:
Overall, this compound is a promising compound with significant potential as a therapeutic agent. Its versatility and potential as a scaffold for drug development make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to investigate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been found to have a positive effect on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[3-(2-phenylmethoxyphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-24-20-11-4-5-12-21(20)25-18-26(24)15-8-16-28-22-13-6-7-14-23(22)29-17-19-9-2-1-3-10-19/h1-7,9-14,18H,8,15-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVNQWIQMJXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)
![N-(tert-butyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4404461.png)


![benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate](/img/structure/B4404474.png)

![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404519.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)
![2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4404547.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)
